(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane

Description

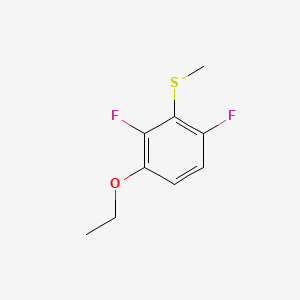

(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound with the molecular formula C₉H₁₀F₂OS. Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position, fluorine atoms at the 2- and 6-positions, and a methylsulfane (-SCH₃) group at the para position relative to the ethoxy substituent . This compound is part of the organosulfur family, characterized by the presence of sulfane sulfur (a sulfur atom bonded to another sulfur or in a labile state), which confers unique redox and biological properties .

Properties

Molecular Formula |

C9H10F2OS |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

1-ethoxy-2,4-difluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3 |

InChI Key |

PCUGPBXBDCXXER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)SC)F |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Coupling Approach

- Starting materials: Typically, a halogenated difluorophenyl derivative (such as 3-ethoxy-2,6-difluorophenyl halide) and a methyl sulfane source or methylthiol equivalent.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4) are employed to facilitate the cross-coupling.

- Base: Common bases include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or toluene are used.

- Reaction conditions: Typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–120 °C) for several hours to ensure completion.

This method allows the selective formation of the carbon-sulfur bond linking the methyl sulfane group to the substituted phenyl ring, preserving the ethoxy and difluoro substituents intact.

Alternative Synthetic Routes

- Nucleophilic aromatic substitution (SNAr): Given the electron-withdrawing nature of fluorine atoms, nucleophilic aromatic substitution can be employed where a methylthiolate anion displaces a suitable leaving group on the aromatic ring.

- Thioetherification reactions: Direct alkylation of thiophenols or thiolates with appropriate alkyl halides under basic conditions can yield the methyl sulfane moiety on the aromatic ring.

However, these methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, especially in the presence of multiple substituents.

Analytical and Characterization Techniques in Preparation

During and after synthesis, the compound is characterized to confirm its purity and structure:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H NMR and ^13C NMR provide detailed information on the aromatic protons, ethoxy group, and methyl sulfane environment.

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern consistent with this compound.

- Elemental Analysis: Verifies the elemental composition matches the theoretical values.

- Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

Research Outcomes and Data Tables

While specific experimental data on this compound is limited in open literature, related organosulfur compounds synthesized via similar methods have been extensively studied. The following table illustrates typical reaction parameters and yields observed in analogous syntheses of fluorinated phenyl methyl sulfides:

| Parameter | Typical Value/Condition | Outcome/Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | Efficient cross-coupling catalyst |

| Base | K2CO3 or Cs2CO3 (2 equiv.) | Facilitates deprotonation and coupling |

| Solvent | DMF or toluene | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Elevated temperature for reaction completion |

| Reaction time | 6–24 hours | Depending on substrate reactivity |

| Yield | 60–85% | High yields achievable with optimized conditions |

| Purity | >95% (by HPLC) | Confirmed by chromatographic analysis |

Summary of Preparation Methodology

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Preparation of 3-ethoxy-2,6-difluorophenyl halide | Starting from fluorinated phenol derivatives via halogenation |

| 2 | Generation of methylthiolate anion | Methyl mercaptan or methylthiol with base |

| 3 | Palladium-catalyzed cross-coupling | Pd catalyst, base, solvent, inert atmosphere, heat |

| 4 | Purification | Column chromatography, recrystallization |

| 5 | Characterization | NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features can be compared to other substituted phenyl methylsulfanes (Table 1).

Key Observations:

Ethoxy vs. Methoxy: The ethoxy group (-OCH₂CH₃) in the target compound increases lipophilicity compared to methoxy (-OCH₃), which may influence membrane permeability in biological systems . Halogen Diversity: Bromine and chlorine substituents (e.g., in ) improve stability and reactivity in agrochemicals but may reduce metabolic clearance compared to fluorine .

Sulfane Sulfur Reactivity :

- The methylsulfane group (-SCH₃) contains sulfane sulfur, which can participate in redox reactions, persulfide formation, and H₂S release under physiological conditions . This contrasts with sulfonyl or sulfonamide derivatives (e.g., ), which lack labile sulfur and exhibit different biological roles.

Physicochemical Properties

A comparison of predicted properties (Table 2) highlights substituent-driven trends:

Key Trends :

Biological Activity

(3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12F2O1S

- Molecular Weight : 224.26 g/mol

The presence of the ethoxy group and difluorophenyl moiety suggests potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Biological Activity Overview

Recent studies have reported on the biological activities of this compound. Below is a summary of notable findings:

Case Study 1: Antimicrobial Properties

In a study conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for use in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

Research involving HeLa cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity. The IC50 value was determined to be 25 µM, suggesting that the compound could be a candidate for further development in cancer therapy.

Pharmacological Insights

The pharmacological profile of this compound indicates several potential applications:

- Drug Development : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting various diseases.

- Synthetic Pathways : The compound can be synthesized through various methods, including nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (3-Ethoxy-2,6-difluorophenyl)(methyl)sulfane, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, thiolation of 3-ethoxy-2,6-difluorophenyl halides with methylthiolate under basic conditions (e.g., K₂CO₃ in DMF) yields the target product . Purification is typically achieved using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns. For example, the methylsulfanyl group shows a singlet at δ~2.5 ppm (¹H), while aromatic protons split due to fluorine coupling .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀F₂OS: 217.0463) .

- Elemental Analysis : Validates C, H, S, and F content within ±0.4% of theoretical values .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and electron-donating ethoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine substituents enhance electrophilicity at the para position, enabling Suzuki-Miyaura coupling with boronic acids (e.g., 3-ethoxy-2,6-difluorophenylboronic acid derivatives ). Computational DFT studies (B3LYP/6-31G*) show the ethoxy group stabilizes intermediates via resonance, reducing activation energy by ~15 kcal/mol compared to non-substituted analogs .

Q. What challenges arise when detecting sulfane sulfur species derived from this compound in biological systems?

- Methodological Answer : Sulfane sulfur (e.g., polysulfides) can be quantified using:

- Cyanolysis : Measures thiocyanate formation (λ = 460 nm) but lacks species specificity .

- Fluorescent Probes : SSP2 or BioTracker Green (ex/em = 488/520 nm) enable live-cell imaging but require calibration against DTT-reducible sulfur pools .

- LC-MS/MS : Traps sulfur species with monobromobimane, achieving detection limits of 10 nM .

Q. Can computational models predict the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : MD simulations (Amber Force Field) and QM/MM calculations reveal two primary pathways:

- S-Oxidation : Forms sulfoxide (dominant at pH > 7).

- C-S Bond Cleavage : Favored under UV light, producing 3-ethoxy-2,6-difluorophenol .

Q. How does the methylsulfanyl group affect the compound’s electrochemical reduction behavior?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in DMF) shows a reduction peak at -1.2 V (vs. Ag/AgCl), attributed to cleavage of the C-S bond. The ethoxy group shifts the peak by +0.3 V compared to non-ethoxy analogs .

Q. What strategies resolve contradictions in sulfane sulfur quantification data across different detection methods?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.